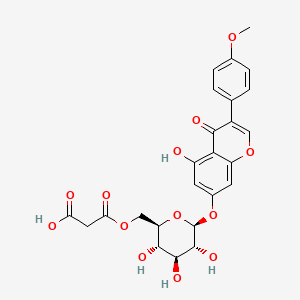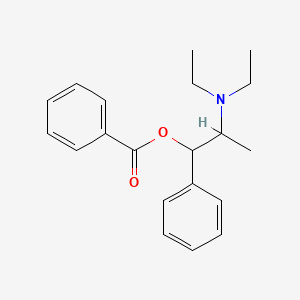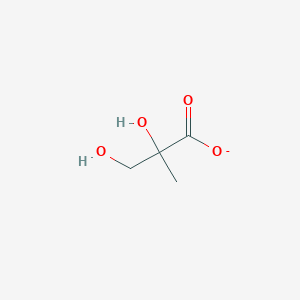
2,3-Dihydroxy-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxy-2-methylpropanoate is a hydroxy monocarboxylic acid anion. It derives from a propionate. It is a conjugate base of a 2,3-dihydroxy-2-methylpropanoic acid.
Scientific Research Applications
Enantiomer Preparation and Analysis
Optically pure samples of enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared through chromatographic separation, hydrolysis, and methylation. Their absolute stereochemistries were established by converting them into 3-O-acetyl derivatives, with NMR and CG-MS methods used to determine the optical purities of the diols (Rodriguez, Markey, & Ziffer, 1993).
Hydrothermal Degradation and Kinetics
Research has studied the equilibrium and dehydration reaction of 1,3-dihydroxy-2-propanone and 2,3-dihydroxypropanal under hydrothermal conditions, leading to the production of methylglyoxal. This investigation provides insights into the conversion mechanisms of these C-3 compounds (Bonn, Rinderer, & Bobleter, 1985).
Chemical Synthesis
The chemical synthesis of different compounds utilizing 2,3-dihydroxy-2-methylpropanoate has been explored. For example, the synthesis of both enantiomers of methyl 3-methyloctanoate, a key component for the scent of African orchids, starting from enantiomers of methyl 3-hydroxy-2-methylpropanoate, has been reported. This research contributes to the field of fragrance and flavor science (Kitahara, Hyun, Tamogami, & Kaiser, 1994).
Metal Complex Formation
Studies have also been conducted on the stability constants of complex species formed between various divalent transition metals and the anions of 2,3-dihydroxy-2-methylpropanoic acid. Such research is significant in the context of coordination chemistry and metal complex formation (Powell & Kulprathipanja, 1974).
Biocatalytic Applications
There have been developments in the biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates. Such studies are crucial for understanding enzyme-mediated chemical transformations and their applications in synthetic chemistry (Kumar et al., 2015).
Natural Occurrence and Extraction
Research has focused on naturally occurring compounds related to 2,3-dihydroxy-2-methylpropanoate, such as the isolation of methyl 3-carboxy-2-carboxymethyl-2-hydroxypropanoate from Dioscorea opposita Thunb., contributing to the field of natural product chemistry (Li, Wang, Fu, & Liu, 2007).
properties
Product Name |
2,3-Dihydroxy-2-methylpropanoate |
|---|---|
Molecular Formula |
C4H7O4- |
Molecular Weight |
119.1 g/mol |
IUPAC Name |
2,3-dihydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O4/c1-4(8,2-5)3(6)7/h5,8H,2H2,1H3,(H,6,7)/p-1 |
InChI Key |
DGADNPLBVRLJGD-UHFFFAOYSA-M |
Canonical SMILES |
CC(CO)(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



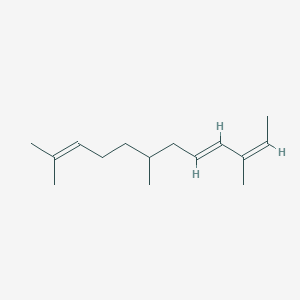
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1242686.png)
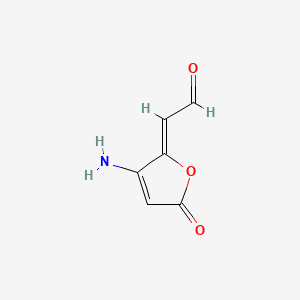
![[(3S,6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1242688.png)
![2-[3-[(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[1-azocanyl(oxo)methyl]-6'-(4-hydroxyphenyl)-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1242690.png)
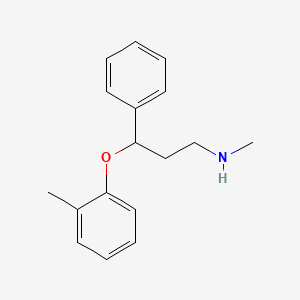
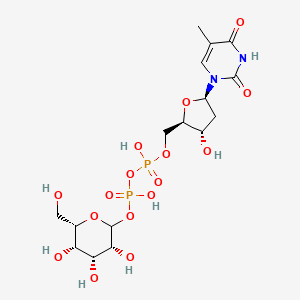
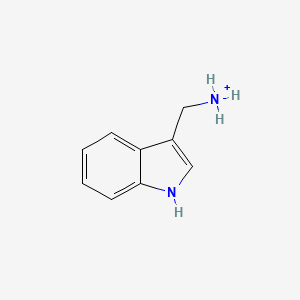
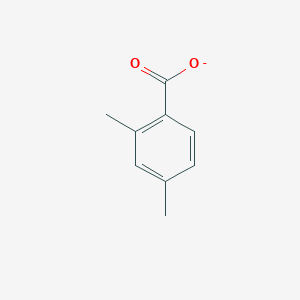
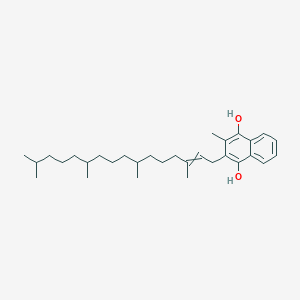
![5-benzoyl-6-methyl-4-[4-(4-morpholinyl)phenyl]-3,4-dihydro-1H-pyrimidin-2-one](/img/structure/B1242702.png)

